![molecular formula C29H28O2S B14089103 (2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol](/img/structure/B14089103.png)
(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol is an organic compound that features a benzyloxy group, a triphenylmethylsulfanyl group, and a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxyl group followed by the introduction of the benzyloxy and triphenylmethylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy and triphenylmethylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and triphenylmethylsulfanyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition of enzymatic activity or disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C29H28O2S |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
(2R)-1-phenylmethoxy-3-tritylsulfanylpropan-2-ol |
InChI |
InChI=1S/C29H28O2S/c30-28(22-31-21-24-13-5-1-6-14-24)23-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,30H,21-23H2/t28-/m1/s1 |
Clave InChI |
BCNNSTIJDAHFBN-MUUNZHRXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@H](CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES canónico |
C1=CC=C(C=C1)COCC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


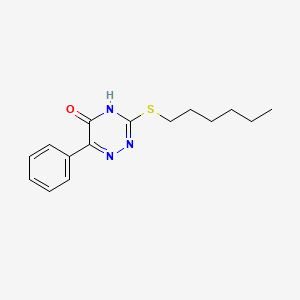
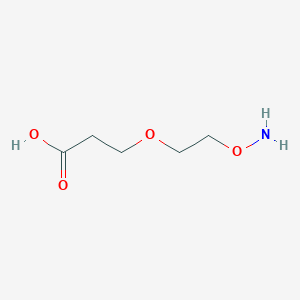
![(5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B14089032.png)
![3-benzyl-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089038.png)

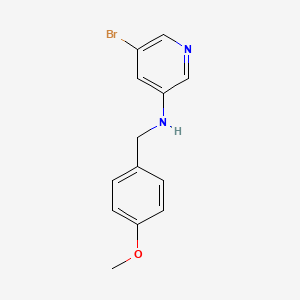
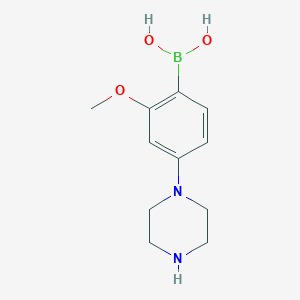
![5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14089056.png)
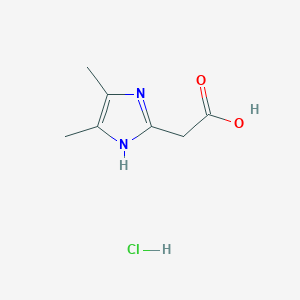
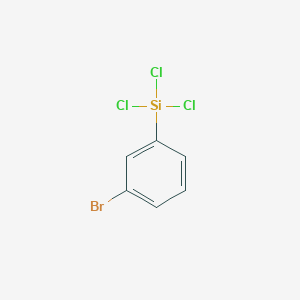
![4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089069.png)
![ethyl (R)-2-bromo-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14089072.png)
![3-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B14089081.png)

